molecular formula C12H15FN2O B2482367 1-[(4-Fluorophenyl)acetyl]piperazine CAS No. 954276-56-3

1-[(4-Fluorophenyl)acetyl]piperazine

Cat. No. B2482367
CAS RN: 954276-56-3
M. Wt: 222.263
InChI Key: MWKJJWVOYQYVGP-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)acetyl]piperazine is a biochemical used in proteomics research . It is a major metabolite of niaparazine, a sedative, and a hypnotic drug . It has been used in the synthesis of N,N-disubstituted piperazine .


Synthesis Analysis

The synthesis of piperazines, including 1-[(4-Fluorophenyl)acetyl]piperazine, has seen major advances in recent years, particularly in the area of C–H functionalization . Research led by Bode and coworkers identified conditions under which the synthesis of piperazines proceeds under catalytic amounts of copper .


Molecular Structure Analysis

The molecular formula of 1-[(4-Fluorophenyl)acetyl]piperazine is C12H15FN2O, with a molecular weight of 222.26 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .


Physical And Chemical Properties Analysis

1-[(4-Fluorophenyl)acetyl]piperazine has a molecular weight of 222.26 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 1-[(4-Fluorophenyl)acetyl]piperazine is not mentioned in the search results, it’s known that piperazines improve the pharmacological and pharmacokinetic profiles of drug candidates since the nitrogen atom sites serve as hydrogen bond donors/acceptors .

Safety and Hazards

This compound is toxic if swallowed and causes burns . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

2-(4-fluorophenyl)-1-piperazin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKJJWVOYQYVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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